molecular formula C13H17FN2O3S B4394258 N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4394258
M. Wt: 300.35 g/mol
InChI Key: LMYUXEJSXBBDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide” involves the use of fluorosulfonyl radicals. These radicals have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Molecular Structure Analysis

The molecular structure of compounds similar to “N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide” has been analyzed. For instance, the dihedral angle between the amide group and the fluorinated benzene ring is 87.30 (5)° and the N—C—C—S torsion angle defining the orientation of the methylsulfonyl substituent relative to the amide group is 106.91 (11)° .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide” often involve the use of fluorosulfonyl radicals. These radicals participate in the synthesis of diverse functionalized sulfonyl fluorides .

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been studied for its crystal structure, which is crucial in understanding its physical and chemical properties . The dihedral angle between the amide group and the fluorinated benzene ring, as well as the torsion angle defining the orientation of the methylsulfonyl substituent, are significant for predicting the compound’s reactivity and interaction with other molecules. This information is valuable in materials science and engineering, where the compound could be used in designing new materials with specific properties.

Herbicide Development

Research indicates that N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is related to the herbicide flufenacet . Understanding its synthesis and structure can lead to the development of new herbicides that are more efficient and environmentally friendly. This application is particularly relevant in agricultural chemistry, where the demand for effective weed control methods is always high.

Pharmaceutical Research

In pharmacology, the compound’s structural features may be explored for the development of new drugs . The presence of the fluorophenyl group, in particular, is noteworthy since fluorine atoms are often included in pharmaceuticals to enhance their biological activity and metabolic stability.

Analytical Chemistry

The compound could be used as a standard or reagent in analytical chemistry due to its distinct chemical structure . Its clear and well-defined peaks in spectroscopic analysis make it a good candidate for use in calibrating instruments or as a reference material in various chemical analyses.

Environmental Chemistry

Given its relation to herbicides, N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide could be studied for its environmental impact, particularly in soil and water systems . Research in this field could lead to better understanding and mitigation of the ecological effects of similar compounds.

Biochemistry Research

In biochemistry, the compound’s interaction with biological molecules could be of interest. For example, studying how it binds to proteins or enzymes could reveal new insights into biochemical pathways or lead to the discovery of new targets for drug development .

properties

IUPAC Name

N-(4-fluorophenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O3S/c1-20(18,19)16-8-2-3-10(9-16)13(17)15-12-6-4-11(14)5-7-12/h4-7,10H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYUXEJSXBBDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(4-fluorophenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.